{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone
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Overview
Description
{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone is an organic compound that features a complex structure with multiple functional groups It contains an indole core, a thiophene ring, and a phenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the phenoxyethyl side chain and the thiophene ring. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Phenoxyethyl Side Chain: This step often involves nucleophilic substitution reactions, where the indole core is reacted with 2-(2-methylphenoxy)ethyl halide in the presence of a base.
Attachment of the Thiophene Ring: This can be accomplished through a Friedel-Crafts acylation reaction, where the indole derivative is reacted with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like halides, amines, or ethers.
Scientific Research Applications
{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of {1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, while the thiophene ring can participate in electron-donating or withdrawing processes, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- {1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-amine}
- {1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone
Uniqueness
This compound is unique due to its combination of an indole core, a thiophene ring, and a phenoxyethyl side chain. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19NO2S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H19NO2S/c1-16-7-2-5-10-20(16)25-13-12-23-15-18(17-8-3-4-9-19(17)23)22(24)21-11-6-14-26-21/h2-11,14-15H,12-13H2,1H3 |
InChI Key |
PVIGNNQEHVFAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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